Temarotene

Description

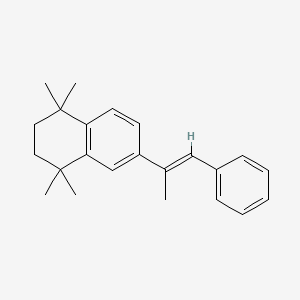

Structure

3D Structure

Properties

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQTAMVZYFLCR-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75078-91-0, 89410-65-1 | |

| Record name | Temarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tazarotene synthesis pathway and starting materials

An In-depth Technical Guide to the Synthesis of Tazarotene

This technical guide provides a comprehensive overview of the synthetic pathways for Tazarotene, a third-generation topical retinoid. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

Tazarotene is a retinoid prodrug that is converted in the body to its active form, tazarotenic acid.[1][2] The active metabolite selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, and may modulate gene expression.[1][3] It is primarily used in the topical treatment of plaque psoriasis, acne vulgaris, and photodamaged skin.[4] The synthesis of Tazarotene involves the coupling of a substituted thiochromane moiety with a pyridine derivative. This guide outlines two prominent synthetic routes.

Synthetic Pathway Overview

Two primary synthetic pathways for Tazarotene are detailed below. The first is a direct route involving the formation of a key thiochromane intermediate, followed by acetylenic coupling. The second pathway proceeds through an S-oxide intermediate, which offers advantages in purification due to the high crystallinity of the intermediates.

Pathway 1: Direct Acetylenic Coupling

This pathway commences with the formation of the thiochromane ring system, followed by functionalization to introduce the acetylene group, and concludes with a Sonogashira coupling reaction.

Pathway 2: Synthesis via an S-Oxide Intermediate

This alternative route involves the synthesis of a brominated thiochromane, which is then oxidized to the corresponding S-oxide. This intermediate undergoes a coupling reaction, followed by a final deoxygenation step to yield Tazarotene.

Starting Materials

The synthesis of Tazarotene can be initiated from several commercially available starting materials.

| Starting Material | Pathway(s) |

| Thiophenol | 1 |

| Dimethylallyl bromide | 1 |

| 4-Bromothiophenol | 2 |

| 3,3-Dimethylallyl bromide | 2 |

| Ethyl 6-chloronicotinate | 1, 2 |

| 2-Methyl-3-butyn-2-ol | 2 |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of Tazarotene.

Pathway 1: Detailed Experimental Protocol

-

Synthesis of 4,4-Dimethylthiochromane:

-

Step 1a: Thioether Formation: The anion of thiophenol is alkylated with dimethylallyl bromide to form the corresponding thioether.

-

Step 1b: Friedel-Crafts Cyclization: The thioether undergoes cyclization in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to yield 4,4-dimethylthiochromane.

-

-

Synthesis of 6-Acetyl-4,4-dimethylthiochromane:

-

The thiochromane ring is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the methyl ketone derivative.

-

-

Formation of 6-Ethynyl-4,4-dimethylthiochromane:

-

Step 3a: Enol Phosphate Formation: The enolate of the methyl ketone is reacted with diethyl chlorophosphate to form a transient enol phosphate intermediate.

-

Step 3b: Elimination: The enol phosphate undergoes elimination in the presence of a strong base to yield the corresponding acetylene derivative, 6-ethynyl-4,4-dimethylthiochromane.

-

-

Synthesis of Tazarotene (Sonogashira Coupling):

-

The terminal alkyne, 6-ethynyl-4,4-dimethylthiochromane, is coupled with ethyl 6-chloronicotinate in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to afford Tazarotene.

-

Pathway 2: Detailed Experimental Protocol via S-Oxide Intermediate

-

Synthesis of 4,4-Dimethyl-6-bromothiochromane:

-

This intermediate is prepared from 4-bromothiophenol and 3,3-dimethylallyl bromide. The synthesis involves the initial formation of a thioether followed by an intramolecular cyclization.

-

-

Oxidation to 4,4-Dimethyl-6-bromothiochromane-S-oxide:

-

The brominated thiochromane is oxidized to the corresponding S-oxide using a controlled oxidizing agent, such as a peroxy acid (e.g., 3-chloroperbenzoic acid).

-

-

Synthesis of Tazarotene-S-oxide:

-

This key step can be performed via two alternative coupling strategies:

-

Route A: Coupling with a protected acetylene: The S-oxide is reacted with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and a copper(I) co-catalyst, followed by hydrolysis to yield the terminal alkyne. This alkyne is then coupled with ethyl 6-chloronicotinate.

-

Route B: Coupling with a pre-formed ethynylpyridine: Ethyl 6-chloronicotinate is first converted to ethyl 6-ethynylnicotinate. This is then coupled with 4,4-dimethyl-6-bromothiochromane-S-oxide. The coupling reaction is carried out in the presence of bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine in DMF, with heating to approximately 50°C.

-

-

-

Deoxygenation to Tazarotene:

-

The Tazarotene-S-oxide is deoxygenated to yield the final product, Tazarotene. This can be achieved by reacting with a reducing agent such as phosphorus trichloride in N,N-dimethylformamide at low temperatures (e.g., -20°C). The product is then purified by crystallization.

-

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of Tazarotene via the S-oxide intermediate pathway.

| Step | Product | Yield (%) |

| Coupling Reaction | Tazarotene-S-oxide | 80-85% |

| Deoxygenation | Tazarotene | 60-70% |

Visual Representation of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Tazarotene.

Caption: Synthetic pathways for the preparation of Tazarotene.

References

Tazarotene-Induced Gene 1 (TIG1): An In-Depth Technical Guide to Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene-induced gene 1 (TIG1), also known as Retinoic Acid Receptor Responder 1 (RARRES1), is a protein that has garnered significant interest in cancer research.[1][2] Initially identified as a gene highly responsive to the synthetic retinoid tazarotene, TIG1 is implicated as a putative tumor suppressor in a variety of cancers.[2] Its expression is frequently downregulated or silenced in malignant tissues, often through epigenetic mechanisms such as promoter hypermethylation.[3][4] This technical guide provides a comprehensive overview of TIG1 expression studies, detailing experimental methodologies, summarizing quantitative data, and illustrating its involvement in key signaling pathways.

TIG1 Expression in Normal vs. Cancerous Tissues

Quantitative analysis of TIG1 expression reveals a consistent trend of downregulation in cancerous tissues compared to their normal counterparts. This differential expression underscores its potential role as a tumor suppressor. The following tables summarize key findings from various studies.

Table 1: TIG1 mRNA Expression in Prostate Cancer

| Tissue Type | Number of Samples | TIG1 mRNA Expression Status | Reference |

| Normal Prostate | 10 | 100% Positive | |

| Benign Prostatic Hyperplasia | 51 | 100% Positive (varying levels) | |

| Malignant Prostate | 51 | 7.8% Partially Positive, 92.2% Negative |

Table 2: TIG1 Protein Expression in Inflammatory Breast Cancer (IBC)

| Tissue Type | Number of Cases | TIG1 Protein Expression Status | Reference |

| Normal Breast | Not specified | No staining observed | |

| Inflammatory Breast Cancer | 76 | 73.7% Positive with high staining intensity |

Table 3: TIG1 Expression in Gastric Cancer

| Sample Type | Number of Samples | TIG1 Expression Status | Reference |

| Primary Gastric Carcinoma | 80 | 77.5% showed decreased expression compared to adjacent normal tissue | |

| Gastric Cancer Cell Lines | 15 | 73.3% showed a substantial reduction in expression |

Table 4: TIG1 Expression and Methylation in Nasopharyngeal Carcinoma (NPC)

| Sample Type | Number of Samples | TIG1 Expression/Methylation Status | Reference |

| NPC Cell Lines | Not specified | 80% showed loss of TIG1 expression | |

| Primary NPC Tumors | 43 | 90.7% showed methylation of the TIG1 promoter |

Key Signaling Pathways Involving TIG1

TIG1 is involved in several crucial signaling pathways that regulate cell growth, differentiation, and apoptosis. Understanding these pathways is essential for elucidating its mechanism of action as a tumor suppressor.

Retinoic Acid Signaling Pathway

TIG1 is a direct target of the retinoic acid (RA) signaling pathway. Retinoids, such as tazarotene, bind to retinoic acid receptors (RARs), which in turn regulate the transcription of target genes, including TIG1. The loss of TIG1 expression due to promoter hypermethylation can contribute to retinoid resistance in some cancer cells.

Retinoic Acid Signaling Pathway Leading to TIG1 Expression.

TIG1 and Axl Kinase Interaction

In inflammatory breast cancer, TIG1 has been shown to interact with the receptor tyrosine kinase Axl. This interaction stabilizes Axl by preventing its degradation, which in turn promotes cancer cell proliferation, migration, and invasion. This highlights a context-dependent role for TIG1 that can be pro-tumorigenic.

Interaction of TIG1 with Axl Kinase in Inflammatory Breast Cancer.

Experimental Workflow for TIG1 Expression Analysis

A typical workflow for investigating TIG1 expression involves a combination of molecular and cellular biology techniques to assess its presence at the DNA, RNA, and protein levels.

A typical experimental workflow for studying TIG1 expression.

Detailed Experimental Protocols

Immunohistochemistry (IHC) for TIG1 in Paraffin-Embedded Tissues

This protocol outlines the general steps for detecting TIG1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Hydrate slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Wash slides with phosphate-buffered saline (PBS).

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody specific for TIG1 at the recommended dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

-

Chromogenic Development:

-

Incubate slides with a peroxidase substrate solution (e.g., DAB) until the desired color intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for TIG1 Protein

This protocol describes the detection of TIG1 protein in cell or tissue lysates.

-

Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against TIG1 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using X-ray film or a digital imaging system.

-

Real-Time Quantitative PCR (RT-qPCR) for TIG1 mRNA

This protocol details the quantification of TIG1 mRNA expression levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for TIG1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

-

Thermal Cycling:

-

Perform the qPCR reaction in a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for TIG1 and the housekeeping gene.

-

Calculate the relative expression of TIG1 using the ΔΔCt method.

-

Methylation-Specific PCR (MSP) for TIG1 Promoter

This protocol is for assessing the methylation status of the TIG1 promoter region.

-

Genomic DNA Extraction and Bisulfite Conversion:

-

Extract high-quality genomic DNA from cells or tissues.

-

Treat 1-2 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Purify the bisulfite-converted DNA.

-

-

PCR Amplification:

-

Perform two separate PCR reactions for each sample using the bisulfite-converted DNA as a template.

-

One reaction uses a primer set specific for the methylated TIG1 promoter sequence.

-

The other reaction uses a primer set specific for the unmethylated TIG1 promoter sequence.

-

Include positive and negative controls for both methylated and unmethylated DNA.

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel.

-

Visualize the bands under UV light. The presence of a band in the methylated-specific reaction indicates methylation, while a band in the unmethylated-specific reaction indicates a lack of methylation.

-

Conclusion

The study of Tazarotene-induced gene 1 (TIG1) provides valuable insights into the mechanisms of tumorigenesis and potential therapeutic strategies. Its frequent downregulation in various cancers, often mediated by promoter hypermethylation, positions it as a promising biomarker. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of TIG1 in their specific areas of interest. Further exploration of its complex interactions within cellular signaling pathways will undoubtedly uncover new avenues for cancer diagnosis and treatment.

References

- 1. EpiMelt Bisulfite Modification Standard Kit Protocol - Methyldetect.com [methyldetect.com]

- 2. Tazarotene-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and mutation analysis of TIG1 (tazarotene-induced gene 1) in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Aberrant promoter hypermethylation of tazarotine-induced gene 1 (TIG1) in head and neck cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Proliferative Effects of Tazarotene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation synthetic retinoid, has demonstrated significant anti-proliferative effects in various cancer cell lines through in vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key quantitative data related to Tazarotene's action. It is designed to serve as a detailed resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of Tazarotene.

Introduction

Tazarotene is a receptor-selective retinoid that, upon topical application, is converted to its active metabolite, tazarotenic acid. Tazarotenic acid exhibits high affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[1] The activation of these receptors triggers a cascade of molecular events that regulate gene expression, ultimately influencing cellular proliferation, differentiation, and apoptosis.[2] This guide delves into the in vitro evidence of Tazarotene's anti-proliferative capabilities, focusing on its impact on cancer cell lines.

Molecular Mechanisms of Tazarotene's Anti-Proliferative Action

Tazarotene's anti-proliferative effects are multi-faceted, primarily driven by its interaction with RARs and the subsequent modulation of downstream signaling pathways.

2.1. RAR-Mediated Gene Regulation

Upon binding to RARs, tazarotenic acid initiates the transcription of specific target genes, including the Tazarotene-Induced Genes (TIGs). TIG1, TIG2, and TIG3 are key players in mediating the anti-proliferative and pro-apoptotic effects of Tazarotene.[2] For instance, TIG1 is known to induce endoplasmic reticulum stress, leading to melanoma cell death, while TIG3 can suppress melanoma cell activity by promoting apoptosis.[3][4]

2.2. Induction of Apoptosis

Tazarotene has been shown to induce apoptosis in various cancer cells, notably in basal cell carcinoma (BCC) and melanoma. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways. Key events include the activation of caspase-8 and the subsequent cleavage of Bid to truncated Bid (tBid), which in turn triggers the mitochondrial apoptotic cascade. This process is also associated with the downregulation of anti-apoptotic proteins such as BCL-2 and BCL-xl, and members of the inhibitor of apoptosis protein (IAP) family, like survivin and XIAP.

2.3. Cell Cycle Arrest

In vitro studies have demonstrated that Tazarotene can induce cell cycle arrest, contributing to its anti-proliferative effects. For example, in human BCC cells, Tazarotene treatment has been observed to cause a transient arrest at the G0/G1 phase of the cell cycle.

Quantitative Data on Anti-Proliferative Effects

The following table summarizes the quantitative data on the anti-proliferative effects of Tazarotene on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Dose | Observed Effect | Reference |

| Human Basal Cell Carcinoma (BCC) | Skin Cancer | MTT Assay | Cell Viability | 25 and 50 µM | Significant reduction in cell viability in a dose- and time-dependent manner. | |

| Human Basal Cell Carcinoma (BCC) | Skin Cancer | Flow Cytometry | Cell Cycle | 25 and 50 µM | Transient G0/G1 phase cell cycle arrest. | |

| Immortalized Basal Tumor Epidermal Cells | Skin Cancer | Not Specified | Growth Inhibition | Concentration-dependent | Increased rate of apoptosis and growth inhibition. | |

| Melanoma Cells (A2058 and A375) | Skin Cancer | WST-1 Assay | Cell Viability | Not Specified (TIG3 overexpression) | Reduced cell viability and increased cell death upon TIG3 overexpression. | |

| Various Human Tumor Cell Lines | Leukemia, Myeloma, Cervical, Breast | Not Specified | Growth Inhibition | Not Specified | Inhibition of growth. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anti-proliferative effects of Tazarotene.

4.1. Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Tazarotene (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 12, 24, or 48 hours).

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a plate reader.

-

4.2. Cell Cycle Analysis (Flow Cytometry)

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Ethanol (70%, ice-cold) for fixation

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.

-

4.3. Analysis of Apoptosis-Related Proteins (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Materials:

-

Lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against caspase-3, caspase-8, BCL-2, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Tazarotene and a typical experimental workflow for its in vitro evaluation.

Caption: Tazarotene's Anti-Proliferative Signaling Pathway.

Caption: In Vitro Evaluation of Tazarotene's Effects.

Conclusion

The in vitro studies detailed in this guide provide compelling evidence for the anti-proliferative effects of Tazarotene across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through RAR-mediated signaling pathways underscores its potential as a therapeutic agent. The provided experimental protocols and quantitative data serve as a valuable resource for the scientific community to build upon this knowledge and further explore the clinical applications of Tazarotene in oncology.

References

- 1. A phase 1 study of tazarotene in adults with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tazarotene-induced Gene 1 Induces Melanoma Cell Death by Triggering Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazarotene's Regulatory Role on Cutaneous Inflammatory Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation, receptor-selective acetylenic retinoid, has demonstrated significant efficacy in the management of inflammatory skin conditions such as plaque psoriasis and acne vulgaris. Its therapeutic effects are intrinsically linked to its ability to modulate the complex inflammatory milieu of the skin. This technical guide provides an in-depth examination of the molecular mechanisms through which tazarotene regulates key inflammatory markers. We will detail its interaction with nuclear retinoic acid receptors (RARs), its influence on critical signaling pathways including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), and its impact on the expression of pro-inflammatory cytokines, chemokines, and hyperproliferation-associated proteins. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the core signaling pathways and workflows to support further research and development.

Core Mechanism of Action

Tazarotene functions as a prodrug, rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[1] This active form exerts its effects through a genomic pathway, acting as a ligand-dependent transcription factor.

Receptor Selectivity: Tazarotenic acid exhibits high selectivity for nuclear Retinoic Acid Receptors (RARs), with a particular affinity for RAR-β and RAR-γ subtypes, which are prominently expressed in the epidermis.[2] It does not have a significant affinity for Retinoid X Receptors (RXRs).[2] This receptor-selective binding is a key attribute, initiating a cascade of gene expression changes that collectively normalize keratinocyte differentiation, reduce hyperproliferation, and suppress inflammatory responses.[3][4]

Gene Regulation: Upon binding to RARs, the tazarotenic acid-receptor complex translocates to the nucleus. Here, it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This interaction can either activate or repress the transcription of these genes, leading to a profound shift in the cellular proteome.

Modulation of Key Inflammatory Signaling Pathways

Tazarotene's anti-inflammatory effects are mediated through its influence on several key signaling cascades that are often dysregulated in inflammatory skin diseases.

Antagonism of the Activator Protein-1 (AP-1) Pathway

The AP-1 transcription factor, a heterodimer typically composed of c-Jun and c-Fos proteins, is a critical regulator of genes involved in inflammation and cellular proliferation. In inflammatory skin conditions, AP-1 activity is often elevated, leading to the overexpression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Tazarotene, through its binding to RARs, acts as an antagonist to the AP-1 pathway. This interference prevents AP-1 from binding to its DNA target sites, thereby repressing the transcription of its pro-inflammatory downstream genes.

Indirect Regulation of the NF-κB Pathway

While direct binding or inhibition of NF-κB is not the primary mechanism, retinoid signaling is known to interfere with the NF-κB pathway. RAR activation can block the Nuclear Factor-Interleukin 6 (NF-IL6) activation pathway in keratinocytes. This crosstalk is significant as NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous cytokines, chemokines, and adhesion molecules. By modulating RAR-dependent gene expression, tazarotene can indirectly dampen the overall NF-κB-driven inflammatory cascade.

Regulation of Specific Inflammatory and Hyperproliferative Markers

Tazarotene's therapeutic effect is quantifiable through its impact on a range of molecular markers associated with inflammation and keratinocyte hyperproliferation.

Quantitative Data Presentation

The following table summarizes the documented effects of tazarotene monotherapy on key cutaneous markers from various experimental models.

| Marker | Protein Family | Baseline State | Effect of Tazarotene | Model System | Reference |

| TNF-α | Cytokine | Overexpressed | Suppressed | Imiquimod-Induced Psoriasis Mouse Model | |

| PlGF | Growth Factor | Overexpressed | Downregulated | Human Psoriatic Lesions (in vivo) | |

| MRP-8 (S100A8) | S100 Protein | Overexpressed | Suppressed | Human Epidermal Cell Cultures (in vitro) | |

| SKALP (PI3/Elafin) | Protease Inhibitor | Overexpressed | Suppressed | Human Epidermal Cell Cultures (in vitro) | |

| Keratin 16 (K16) | Intermediate Filament | Aberrantly Expressed | Normalized/Downregulated | Psoriatic Epidermis | |

| TIG1 | Tazarotene-Induced Gene | Low Expression | Upregulated | Psoriatic Lesions (in vivo) | |

| TIG2 | Tazarotene-Induced Gene | Low Expression | Upregulated | Psoriatic Lesions (in vivo) | |

| TIG3 | Tazarotene-Induced Gene | Reduced Expression | Upregulated | Human Psoriatic Lesions (in vivo) |

Downregulation of Pro-inflammatory Mediators

-

Cytokines (e.g., TNF-α): Tazarotene has been shown to suppress the expression of pivotal pro-inflammatory cytokines like TNF-α, a key driver of psoriatic inflammation.

-

Growth Factors (e.g., PlGF): In psoriatic lesions, tazarotene treatment leads to a decline in Placental Growth Factor (PlGF) expression, a molecule involved in inflammatory angiogenesis.

-

Adhesion Molecules (e.g., ICAM-1, VCAM-1): Retinoids can inhibit the cytokine-induced expression of adhesion molecules on dermal microvascular endothelial cells, thereby reducing the recruitment of inflammatory cells into the skin.

Normalization of Hyperproliferation Markers

-

Hyperproliferative Keratins (K6, K16, K17): Psoriasis is characterized by the aberrant expression of keratins 6, 16, and 17. Tazarotene helps normalize keratinocyte differentiation, leading to the downregulation of these hyperproliferation markers.

-

Inflammatory Proteins (MRP-8, SKALP): Tazarotene suppresses the gene expression of MRP-8 (also known as S100A8 or calgranulin A) and SKALP (skin-derived antileukoproteinase), two proteins that are highly overexpressed in psoriatic lesions and contribute to the inflammatory process.

Upregulation of Regulatory Genes

-

Tazarotene-Induced Genes (TIGs): Tazarotene upregulates a novel class of genes, including TIG1, TIG2, and TIG3. These genes are thought to mediate the anti-proliferative and differentiation-promoting effects of the drug. TIG3, in particular, is reduced in psoriatic skin and induced by tazarotene treatment, where it may play a role in suppressing inflammatory angiogenesis by downregulating PlGF.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of tazarotene on inflammatory markers.

Gene Expression Analysis by Real-Time RT-PCR

This protocol describes the quantification of Tazarotene-Induced Gene 3 (TIG3) mRNA from skin biopsies.

-

Sample Collection & RNA Extraction:

-

Obtain 4-mm punch biopsies from psoriatic lesions before and after a defined period of topical tazarotene (e.g., 0.1% gel) treatment.

-

Immediately snap-freeze samples in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater).

-

Homogenize the tissue using a rotor-stator homogenizer or bead mill.

-

Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions, including a DNase I treatment step to eliminate genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

-

Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix in a 20 µL final volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA template, 1 µL each of forward and reverse primers (10 µM stock), and 7 µL of nuclease-free water.

-

Use primers specific for TIG3, for example:

-

Forward: 5'-GGGCAGATGGCTGTTTATTGATC-3'

-

Reverse: 5'-CCCTGTCTCAGGCGTTCTCTAGA-3'

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction on a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the 2-ΔΔCt method, comparing the expression in tazarotene-treated samples to baseline (pre-treatment) samples after normalization to the housekeeping gene.

-

Protein Quantification by ELISA from Skin Tape Strips

This protocol outlines a method for measuring cytokine levels (e.g., IL-6, IL-8) from the stratum corneum.

-

Sample Collection (Tape Stripping):

-

Clean the selected skin area (e.g., a psoriatic plaque) with a dry wipe.

-

Firmly apply a D-Squame adhesive disc to the site for 5-10 seconds using a standardized pressure applicator.

-

Remove the tape strip with a rapid, smooth motion and place it in a pre-labeled microcentrifuge tube.

-

Repeat the process sequentially on the same site for a defined number of strips (e.g., 10-20 strips) to sample deeper layers of the stratum corneum. Place tubes immediately on dry ice.

-

-

Protein Extraction:

-

Add 1.5 mL of ice-cold lysis buffer to the tube containing the tape strips. A suitable buffer is Tris-buffered saline (TBS) containing 1% Triton X-100 and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Sonicate the sample (e.g., 3 cycles of 20 seconds on, 20 seconds off) on ice to facilitate protein release from the strips.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the tape discs and cellular debris.

-

Carefully collect the supernatant containing the soluble proteins.

-

-

ELISA Procedure:

-

Determine the total protein concentration of the extract using a BCA assay.

-

Use a high-sensitivity commercial ELISA kit for the target cytokine (e.g., Human IL-6 Quantikine ELISA Kit).

-

Follow the manufacturer's protocol precisely. This typically involves:

-

Adding standards, controls, and samples (normalized by total protein concentration) to a microplate pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind.

-

Washing the plate, then adding a biotinylated detection antibody.

-

Incubating, washing, and then adding a streptavidin-HRP conjugate.

-

Incubating, washing, and adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve and express the results as pg of cytokine per µg of total protein.

-

Analysis of Transcription Factor DNA Binding by EMSA

This protocol describes how to assess the effect of tazarotene on the DNA-binding activity of AP-1 in keratinocyte nuclear extracts.

-

Nuclear Extract Preparation:

-

Culture human keratinocytes (e.g., primary NHEK or HaCaT cells) to 80-90% confluency.

-

Pre-treat cells with tazarotenic acid (e.g., 1 µM) for a specified time (e.g., 24 hours) before stimulating with an AP-1 activator like Phorbol 12-myristate 13-acetate (PMA) for 30-60 minutes.

-

Harvest cells, wash with ice-cold PBS, and prepare nuclear extracts using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) or a hypotonic buffer/high-salt buffer method.

-

Determine protein concentration of the nuclear extract via Bradford or BCA assay.

-

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the consensus AP-1 binding site (e.g., 5'-CGCTTGATGAGTCAGCCGGAA-3').

-

Label the double-stranded probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorescent dye.

-

Purify the labeled probe using a spin column to remove unincorporated label.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine: 5-10 µg of nuclear extract, 2 µL of 10x binding buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 10 mM DTT), 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)), and nuclease-free water.

-

Incubate on ice for 10 minutes.

-

Add ~1 µL of the labeled probe (~20,000-50,000 cpm or equivalent) and incubate at room temperature for 20 minutes.

-

For supershift assays, add 1-2 µg of an antibody specific to c-Fos or c-Jun after the binding incubation and incubate for another 20 minutes.

-

-

Electrophoresis and Detection:

-

Load the reactions onto a 4-6% non-denaturing polyacrylamide gel.

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 100-150V until the dye front is near the bottom.

-

Dry the gel and expose it to X-ray film (for ³²P) or image using a chemiluminescent/fluorescent imager. A decrease in the intensity of the shifted band in tazarotene-treated samples indicates reduced AP-1 DNA-binding activity.

-

Conclusion

Tazarotene exerts a multi-faceted regulatory effect on the inflammatory landscape of the skin. Its core mechanism, centered on the selective activation of RAR-β and RAR-γ, enables it to function as a powerful modulator of gene expression. By antagonizing the pro-inflammatory AP-1 pathway and upregulating anti-proliferative genes like TIG3, while simultaneously downregulating a suite of markers associated with inflammation (TNF-α, MRP-8) and hyperproliferation (K16), tazarotene effectively addresses the primary pathogenic drivers of diseases like psoriasis. The detailed protocols and mechanistic pathways outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of tazarotene and next-generation retinoids in dermatology.

References

- 1. Genetic analysis of potential biomarkers and therapeutic targets in ferroptosis from psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Preclinical Journey of Tazarotene: An In-depth Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation, receptor-selective acetylenic retinoid, has established its place in the therapeutic arsenal for dermatological conditions such as psoriasis and acne vulgaris.[1] As a prodrug, tazarotene is metabolically activated to its free acid form, tazarotenic acid, which mediates its pharmacological effects.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of tazarotene, offering valuable insights for researchers and drug development professionals. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of tazarotene in key preclinical models, supported by available quantitative data, experimental methodologies, and visual representations of metabolic and experimental pathways.

Absorption

Following topical application, tazarotene penetrates the skin to exert its therapeutic effects. Systemic absorption is generally low. In preclinical studies involving minipigs, the distribution of radiolabeled tazarotene cream has been investigated to understand its penetration and localization within the skin layers.[3]

Distribution

Once absorbed systemically, tazarotenic acid, the active metabolite of tazarotene, exhibits high binding to plasma proteins (>99%).[4] Preclinical studies in rats have shown that the drug is secreted in the milk of lactating animals.[3]

Metabolism

The metabolic pathway of tazarotene is a critical aspect of its pharmacological profile. The biotransformation process is initiated by rapid de-esterification to its active metabolite, followed by further oxidative metabolism.

Primary Metabolism: Conversion to Tazarotenic Acid

Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the skin and blood to its active form, tazarotenic acid. In vitro studies using rat liver microsomes have demonstrated this efficient conversion.

Secondary Metabolism of Tazarotenic Acid

Tazarotenic acid undergoes further metabolism, primarily through oxidation, to form sulfoxide and other polar metabolites, which are pharmacologically inactive. This secondary metabolism primarily occurs in the liver.

References

- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. These highlights do not include all the information needed to use tazarotene c ream safely and effectively. See full prescribing information for tazarotene c ream. T azarotene c ream , 0.05% and 0.1%, for topical use Initial U.S. Approval: 1997 [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Tazarotene's Impact on Gene Expression in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation, receptor-selective synthetic retinoid, has demonstrated significant potential as a therapeutic agent in the management of melanoma. Its mechanism of action is primarily centered on the modulation of gene expression, which in turn affects critical cellular processes including proliferation, differentiation, apoptosis, and immune surveillance. This technical guide provides an in-depth analysis of the molecular pathways influenced by tazarotene in melanoma cells. It details the core mechanism involving the selective activation of Retinoic Acid Receptors (RARs), leading to the induction of key tumor-suppressor genes. This document summarizes quantitative data on gene expression, outlines relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanism of Action

Tazarotene functions as a prodrug, converted in the skin to its active metabolite, tazarotenic acid.[1] Unlike first-generation retinoids that bind to all RAR and Retinoid X Receptor (RXR) subtypes, tazarotenic acid exhibits high selectivity for RAR-β and RAR-γ.[1][2][3] This specificity is crucial as it is believed to minimize systemic side effects.[1] Upon entering the nucleus of a melanoma cell, tazarotenic acid binds to the RAR-β/γ receptors. This complex then acts as a transcription factor, binding to Retinoic Acid Response Elements (RAREs) on the DNA to either induce or repress the transcription of target genes. This foundational mechanism triggers a cascade of downstream effects that collectively contribute to the anti-melanoma activity of the drug. The loss of RAR expression in some advanced melanomas may serve as a biomarker for predicting a lack of response to tazarotene treatment.

Caption: Tazarotene's conversion and nuclear receptor activation pathway.

Modulation of Gene Expression in Melanoma Cells

Tazarotene's anti-tumor effects are mediated by its ability to alter the expression of a specific set of downstream genes. The most well-characterized of these are the Tazarotene-Induced Genes (TIGs), along with other critical regulators of cell fate and inflammation.

Tazarotene-Induced Genes (TIGs)

Tazarotene consistently induces the expression of three key genes—TIG1, TIG2, and TIG3—each contributing to melanoma suppression through distinct mechanisms.

-

Tazarotene-Induced Gene 1 (TIG1/RARRES1): TIG1 acts as a potent tumor suppressor. Its induction in melanoma cells has been shown to inhibit cell growth by triggering endoplasmic reticulum (ER) stress and inhibiting the mTOR signaling pathway. The ER stress response involves the upregulation of genes such as HERPUD1, BIP (also known as HSPA5), and DDIT3 (CHOP), which ultimately leads to increased caspase-3 activity and apoptosis. Furthermore, TIG1 expression can induce the expression of Schlafen 11 (SLFN11), another factor implicated in cell cycle arrest and apoptosis.

Caption: TIG1-mediated signaling pathways in melanoma suppression.

-

Tazarotene-Induced Gene 2 (TIG2/Chemerin): TIG2 plays a critical role in modulating the tumor microenvironment to favor an anti-tumor immune response. It acts as a chemoattractant, enhancing the recruitment of natural killer (NK) cells and CD8+ T cells into the tumor. Additionally, TIG2 can regulate the function of tumor-associated macrophages (TAMs), further contributing to the suppression of melanoma proliferation and metastasis.

-

Tazarotene-Induced Gene 3 (TIG3): Reduced TIG3 expression is associated with high invasiveness and poor prognosis in melanoma. Tazarotene restores TIG3 expression, which helps to inhibit tumor growth by promoting normal cell differentiation and apoptosis while inhibiting proliferation.

Modulation of the p73 Gene

Beyond the TIG family, tazarotene also targets the p73 gene, a member of the p53 tumor suppressor family. Tazarotene treatment has been shown to transcriptionally induce the pro-apoptotic TAp73 isoforms while simultaneously repressing the anti-apoptotic, pro-proliferative DeltaNp73 isoforms. This coordinated regulation shifts the balance within the cell towards growth inhibition and apoptosis.

Impact on Inflammatory Cytokines

Tazarotene also influences the tumor microenvironment by altering cytokine expression. Notably, it has been observed to inhibit the expression of Interleukin-6 (IL-6). IL-6 can promote cancer cell growth and metastasis and suppress anti-tumor immunity by activating myeloid-derived suppressor cells (MDSCs). By downregulating IL-6, tazarotene helps to counteract these pro-tumoral effects.

Summary of Gene Expression Changes

The following table summarizes the key genes and pathways modulated by tazarotene in melanoma cells, providing a clear overview of its multi-pronged mechanism of action.

| Gene/Pathway | Direction of Change | Primary Function in Melanoma Context | Reference |

| RAR-β / RAR-γ | Activated | Nuclear receptors that mediate tazarotene's effects | |

| TIG1 (RARRES1) | Upregulated | Induces ER stress and apoptosis; inhibits mTOR pathway | |

| HERPUD1, BIP, DDIT3 | Upregulated | Key mediators of the TIG1-induced ER stress response | |

| SLFN11 | Upregulated | Induced by TIG1; promotes cell cycle arrest/apoptosis | |

| TIG2 (Chemerin) | Upregulated | Recruits NK and CD8+ T cells; modulates immune response | |

| TIG3 | Upregulated | Promotes differentiation and apoptosis; inhibits proliferation | |

| TAp73 isoforms | Upregulated | Pro-apoptotic members of the p53 family | |

| ΔNp73 isoforms | Downregulated | Anti-apoptotic; pro-proliferative members of the p53 family | |

| IL-6 | Downregulated | Pro-inflammatory cytokine that can promote tumor growth | |

| mTOR Signaling | Inhibited | Central regulator of cell growth, proliferation, and survival |

Experimental Protocols

The findings described in this guide are based on a range of molecular and cellular biology techniques. Below are outlines of the key experimental methodologies used to elucidate the effects of tazarotene on melanoma cells.

Cell Culture and Treatment

Melanoma cell lines (e.g., A2058, A375) are cultured in appropriate media. For experiments, cells are seeded and treated with tazarotene (typically at varying concentrations) or a vehicle control (e.g., DMSO) for specified time periods.

Analysis of Cell Viability and Apoptosis

-

Cell Viability Assay (WST-1): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to assess the inhibitory effect of tazarotene on cell proliferation.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.

-

Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that cell death is occurring via an apoptotic pathway.

Gene and Protein Expression Analysis

-

Quantitative Reverse Transcription PCR (RT-qPCR): This technique is used to quantify the mRNA expression levels of specific target genes (e.g., TIG1, DDIT3) in tazarotene-treated versus control cells.

-

RNA-Sequencing (RNA-seq): A high-throughput method used to obtain a comprehensive profile of the entire transcriptome, allowing for the discovery of novel genes and pathways regulated by tazarotene.

-

Western Blot (Immunoblot): This method is used to detect and quantify the levels of specific proteins (e.g., BIP, DDIT3, Caspase-3) to confirm that changes in gene expression translate to the protein level.

Caption: A generalized workflow for studying tazarotene's effects.

Conclusion

Tazarotene exerts potent anti-melanoma effects by orchestrating a complex program of gene expression changes. Through the selective activation of RAR-β and RAR-γ, it upregulates a suite of tumor suppressor genes—notably TIG1, TIG2, and TIG3—while downregulating pro-tumorigenic factors like IL-6 and anti-apoptotic p73 isoforms. These genetic modulations converge on critical cellular pathways, leading to decreased proliferation, induction of apoptosis, and enhanced anti-tumor immunity. A thorough understanding of these molecular mechanisms is vital for the continued development of tazarotene as a targeted therapy for melanoma and for the identification of biomarkers to predict patient response.

References

An In-depth Technical Guide to the Basic Research of Tazarotene Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation, receptor-selective retinoid, has become a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging. Its efficacy is attributed to its selective agonism of retinoic acid receptors (RARs), particularly the β and γ isoforms, leading to the modulation of gene expression that governs cell proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the fundamental research into Tazarotene and its analogues. It delves into its mechanism of action, details synthetic pathways, presents quantitative data on receptor interactions, and outlines key experimental protocols for the synthesis and evaluation of novel derivatives. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation retinoids with enhanced therapeutic profiles.

Introduction to Tazarotene

Tazarotene is an acetylenic retinoid prodrug that is rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[1] This active form exhibits high affinity and selectivity for retinoic acid receptors RAR-β and RAR-γ.[2][3][4] This receptor selectivity is a hallmark of third-generation retinoids, designed to minimize the side effects associated with the less selective first- and second-generation compounds.[2] Tazarotene's rigid structure, conferred by the triple bond linking its aromatic rings, is a key determinant of its receptor selectivity. Clinically, Tazarotene is formulated as a topical gel, cream, or foam for the management of various dermatological conditions.

Mechanism of Action

Upon topical application, Tazarotene penetrates the skin and is converted to tazarotenic acid. Tazarotenic acid then enters the nucleus of keratinocytes and binds to RARs. This ligand-receptor complex subsequently heterodimerizes with Retinoid X Receptors (RXRs) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the therapeutic effects of Tazarotene.

Key molecular events in the mechanism of action of Tazarotene include:

-

Normalization of Keratinocyte Differentiation: Tazarotene promotes the normal differentiation of keratinocytes, which is dysregulated in conditions like psoriasis.

-

Antiproliferative Effects: It inhibits the hyperproliferation of keratinocytes, a key feature of psoriatic plaques.

-

Anti-inflammatory Action: Tazarotene exhibits anti-inflammatory properties, further contributing to its efficacy in inflammatory skin disorders.

-

Induction of Tazarotene-Induced Genes (TIGs): Tazarotene upregulates the expression of specific genes, such as TIG1 and TIG3, which are involved in the suppression of tumor growth and the induction of apoptosis.

The signaling pathway of Tazarotene is depicted in the following diagram:

Synthesis of Tazarotene Analogues and Derivatives

The core structure of Tazarotene can be synthetically modified to generate analogues with potentially improved pharmacological properties. The most common synthetic route for Tazarotene and its derivatives is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

A general workflow for the synthesis of Tazarotene analogues is presented below:

Quantitative Data and Structure-Activity Relationships

The development of novel Tazarotene analogues is guided by understanding the relationship between their chemical structure and biological activity. Molecular docking studies have been employed to predict the binding affinities of various Tazarotene derivatives to the ligand-binding domains of RAR-α, RAR-β, and RAR-γ. These in silico analyses provide valuable insights into how different substituents on the Tazarotene scaffold can influence receptor selectivity and binding strength.

The following table summarizes the results of a molecular docking study on Tazarotene derivatives with various substituents. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction.

| Substituent (X) | Docking Score (kcal/mol) - RAR-α | Docking Score (kcal/mol) - RAR-β | Docking Score (kcal/mol) - RAR-γ |

| H (Tazarotene) | -146.936 | -150.001 | -160.252 |

| F | -147.211 | -151.321 | -161.432 |

| Cl | -147.987 | -152.011 | -162.321 |

| CH₃ | -148.321 | -152.987 | -163.123 |

| OCH₃ | -149.123 | -153.432 | -164.987 |

| COOH | -160.252 | -150.001 | -146.936 |

| OH | -148.987 | -153.123 | -163.432 |

| NH₂ | -148.123 | -152.432 | -162.987 |

| CF₃ | -155.432 | -158.987 | -161.123 |

Data adapted from Nabati M, et al. (2020).Bold values indicate the highest predicted binding affinity for each receptor subtype.

From this data, several structure-activity relationships can be inferred:

-

Electron-withdrawing groups , such as COOH and CF₃, appear to enhance binding to RAR-α and RAR-β, respectively.

-

An electron-donating group , OCH₃, shows the highest predicted affinity for RAR-γ.

-

All the studied derivatives exhibited a higher predicted binding efficacy than the parent Tazarotene molecule.

Experimental Protocols

General Synthesis of Tazarotene Analogues via Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific analogues.

Materials:

-

Substituted 4,4-dimethyl-6-halothiochromane

-

Substituted ethyl 6-ethynylnicotinate

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (co-catalyst)

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., N,N-dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the substituted 4,4-dimethyl-6-halothiochromane and the substituted ethyl 6-ethynylnicotinate in anhydrous N,N-dimethylformamide, add triethylamine.

-

Add copper(I) iodide and the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 50-80°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Retinoic Acid Receptor (RAR) Binding Assay

This is a general protocol for a competitive binding assay to determine the affinity of test compounds for RARs.

Materials:

-

Recombinant human RAR-α, RAR-β, and RAR-γ ligand-binding domains

-

Radiolabeled retinoic acid (e.g., [³H]all-trans-retinoic acid)

-

Test compounds (Tazarotene analogues)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the recombinant RAR protein, the radiolabeled retinoic acid at a fixed concentration, and the test compound at various concentrations.

-

Incubate the plate at 4°C for a specified time (e.g., 4 hours) to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter mat).

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Quantitative PCR (qPCR) for Tazarotene-Induced Gene Expression

This protocol outlines the steps to quantify the expression of Tazarotene-inducible genes (e.g., TIG1, TIG3) in response to treatment with Tazarotene analogues.

Materials:

-

Human keratinocyte cell line

-

Tazarotene analogues for testing

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (e.g., TIG1, TIG3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed human keratinocytes in culture plates and allow them to adhere. Treat the cells with various concentrations of the Tazarotene analogues or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Data Analysis: Run the qPCR instrument and collect the fluorescence data. Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression of the target genes in the treated samples compared to the vehicle control, normalized to the expression of the housekeeping gene, using the ΔΔCt method.

Conclusion and Future Directions

Tazarotene represents a significant advancement in retinoid therapy, offering a receptor-selective approach to treating various skin conditions. The ongoing research into its analogues and derivatives holds the promise of developing novel therapeutic agents with enhanced efficacy, improved safety profiles, and broader clinical applications. Future research should focus on synthesizing and evaluating a wider range of analogues to further elucidate the structure-activity relationships governing RAR selectivity and potency. Moreover, exploring novel drug delivery systems for these compounds could optimize their cutaneous bioavailability and therapeutic outcomes. The continued investigation into the molecular mechanisms of Tazarotene and its derivatives will undoubtedly pave the way for the next generation of innovative dermatological treatments.

References

- 1. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tazarotene Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation, receptor-selective acetylenic retinoid prodrug. Its active metabolite, tazarotenic acid, demonstrates high affinity for retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, leading to the modulation of gene expression.[1][2][3] This activity influences cellular processes such as proliferation, differentiation, and inflammation, making Tazarotene a key compound in dermatological research and therapy, particularly for conditions like psoriasis and acne.[1][4] These application notes provide detailed protocols for in vitro cell culture assays to investigate the molecular mechanisms and cellular effects of Tazarotene.

Mechanism of Action

Tazarotene exerts its effects by influencing gene transcription. After entering the cell, it is rapidly converted to tazarotenic acid. Tazarotenic acid then binds to RARs in the nucleus. This ligand-receptor complex subsequently heterodimerizes with retinoid X receptors (RXRs) and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and inflammation. Notably, Tazarotene upregulates the expression of Tazarotene-induced genes (TIGs), such as TIG1 and TIG3, which are considered tumor suppressors. It also downregulates markers of keratinocyte hyperproliferation and inflammation, such as certain keratins (e.g., KRT6, KRT16) and involucrin.

Data Presentation

Tazarotene Activity and Gene Regulation

| Parameter | Cell Line | Value/Effect | Reference |

| EC50 (ARSA activity) | MSDi cells | 4.9 µM | Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency |

| EC50 (GALNS activity) | MSDi cells | 2 µM | Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency |

| Gene Upregulation | Human Keratinocytes | TIG-1, TIG-2, TIG-3 | |

| Gene Downregulation | Human Keratinocytes | Keratinocyte differentiation and proliferation markers, inflammatory markers | |

| IC50 | HaCaT cells | 1.4 mM (New Formulation), 2.5 mM (Old Formulation) |

Experimental Protocols

Preparation of Tazarotene Stock Solution

A critical first step in Tazarotene cell culture assays is the preparation of a stock solution, as Tazarotene is poorly soluble in aqueous media.

Materials:

-

Tazarotene powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of Tazarotene by dissolving the appropriate amount of powder in high-quality DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Tazarotene on the proliferation of keratinocytes, such as the HaCaT cell line.

Materials:

-

HaCaT cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tazarotene stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Tazarotene in the culture medium from the stock solution.

-

After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of Tazarotene or vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 48-72 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the expression of Tazarotene target genes, such as TIG1, TIG3, and keratin 16 (KRT16).

Materials:

-

Keratinocytes (e.g., primary human epidermal keratinocytes or HaCaT cells)

-

6-well cell culture plates

-

Tazarotene stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (TIG1, TIG3, KRT16) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Seed keratinocytes in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of Tazarotene or vehicle control for 24-48 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a suitable master mix and primers for the target and housekeeping genes. A typical qPCR reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Western Blot Analysis for Protein Expression

This protocol is for assessing the protein levels of Tazarotene-regulated targets.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RARγ, anti-involucrin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the Tazarotene-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Tazarotene Signaling Pathway

Caption: Tazarotene's mechanism of action in a typical skin cell.

Experimental Workflow for Tazarotene Cell-Based Assays

Caption: A generalized workflow for in vitro Tazarotene assays.

References

- 1. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth [mdpi.com]

- 2. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 study of tazarotene in adults with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tazarotene in Psoriasis Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tazarotene in established psoriasis animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Tazarotene and other novel compounds for psoriasis treatment.

Introduction